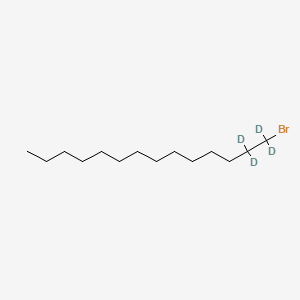

1-Bromo-1,1,2,2-tetradeuteriotetradecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-1,1,2,2-tetradeuteriotetradecane (1,1,2,2-C14D4) is an organic compound with a wide range of scientific applications. It is a halogenated hydrocarbon that is primarily used as a reagent in organic syntheses, a solvent in chromatography, and a tracer in biochemical and physiological studies.

Applications De Recherche Scientifique

Synthesis of Tetradecylferrocene

Scientific Field

Organometallic Chemistry

Application Summary

1-Bromotetradecane-1,1,2,2-d4 is used in the synthesis of tetradecylferrocene . Tetradecylferrocene is an organometallic compound that has applications in the field of catalysis and materials science.

Methods of Application

The exact method of synthesis is not specified in the sources, but it likely involves a Grignard reaction or a similar process where the bromine atom in 1-Bromotetradecane-1,1,2,2-d4 is replaced by a ferrocene moiety.

Results or Outcomes

The synthesis results in the formation of tetradecylferrocene . The yield and purity of the product would depend on the specific conditions of the reaction.

Synthesis of Cationic and Zwitterionic Gemini Surfactants

Scientific Field

Surface Chemistry

Application Summary

1-Bromotetradecane-1,1,2,2-d4 is used in the synthesis of cationic and zwitterionic gemini surfactants . Gemini surfactants are a type of surfactant that have two hydrophilic head groups and two hydrophobic tail groups. They have potential applications in various fields such as drug delivery and environmental remediation.

Methods of Application

The synthesis likely involves the reaction of 1-Bromotetradecane-1,1,2,2-d4 with appropriate nucleophiles to form the surfactant molecules.

Results or Outcomes

The synthesis results in the formation of cationic and zwitterionic gemini surfactants . The properties of these surfactants, such as their surface activity and aggregation behavior, would depend on the specific structures of the molecules.

Synthesis of Metallomesogenic Polymers

Scientific Field

Polymer Chemistry

Application Summary

1-Bromotetradecane-1,1,2,2-d4 is used in the synthesis of metallomesogenic polymers . These are a type of liquid crystal polymers that contain metal ions in their structure. They have potential applications in various fields such as optoelectronics and photonics.

Methods of Application

The synthesis likely involves the reaction of 1-Bromotetradecane-1,1,2,2-d4 with appropriate monomers to form the polymer chains.

Results or Outcomes

The synthesis results in the formation of metallomesogenic polymers . The properties of these polymers, such as their thermal stability and optical properties, would depend on the specific structures of the molecules.

Synthesis of 9-Tetradecylcarbazole

Scientific Field

Organic Chemistry

Application Summary

1-Bromotetradecane-1,1,2,2-d4 is used in the synthesis of 9-tetradecylcarbazole . Carbazoles are a class of organic compounds that have potential applications in various fields such as pharmaceuticals and organic electronics.

Methods of Application

The synthesis likely involves the reaction of 1-Bromotetradecane-1,1,2,2-d4 with carbazole under suitable conditions.

Results or Outcomes

The synthesis results in the formation of 9-tetradecylcarbazole . The yield and purity of the product would depend on the specific conditions of the reaction.

Synthesis of Bis[η1(N)-3,4-dialkyloxybenzylidene-4′-dodecyloxyaniline]dichloropalladium(II)

Application Summary

1-Bromotetradecane-1,1,2,2-d4 is used in the synthesis of bis[η1(N)-3,4-dialkyloxybenzylidene-4′-dodecyloxyaniline]dichloropalladium(II) with octyl, decyl, dodecyl, tetradecyl and hexadecyl alkyl groups . This compound is a type of organometallic polymer that has potential applications in various fields such as optoelectronics and photonics.

Results or Outcomes

The synthesis results in the formation of bis[η1(N)-3,4-dialkyloxybenzylidene-4′-dodecyloxyaniline]dichloropalladium(II) with octyl, decyl, dodecyl, tetradecyl and hexadecyl alkyl groups . The properties of these polymers, such as their thermal stability and optical properties, would depend on the specific structures of the molecules.

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriotetradecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-RYIWKTDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromotetradecane-1,1,2,2-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)